molecular formula C21H18Cl2N2O5S B4061874 2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide

2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide

Cat. No. B4061874
M. Wt: 481.3 g/mol
InChI Key: KIXOMGXFDBIYBK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study highlighted the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating potent cytotoxic activity against several human cancer cell lines. These compounds, including derivatives with structural similarities to 2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide, have shown remarkable cytotoxic activity, inducing apoptosis and cell cycle arrest at the G1 phase through upregulation of caspase proteins (Ravichandiran et al., 2019).

Drug Transformation and Excretion

Another study focused on the transformation of metoclopramide in rabbits, a process that may offer insights into the metabolic pathways and excretion mechanisms of related compounds, including 2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide. The study identified several transformation products, contributing to understanding the drug's metabolism (Arita et al., 1970).

Serotonin Receptor Agonism

Research into benzamide derivatives as selective serotonin 4 receptor agonists explored their effects on gastrointestinal motility. These studies are crucial for developing new prokinetic agents with reduced side effects, indicating the broad therapeutic potential of benzamide derivatives in treating gastrointestinal disorders (Sonda et al., 2004).

Enzyme Inhibition Studies

Synthesis and characterization studies on N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives have demonstrated significant activity against enzymes like acetylcholinesterase. These findings open avenues for the development of inhibitors with potential applications in treating diseases associated with enzyme dysfunction (Fatima et al., 2013).

properties

IUPAC Name

2,4-dichloro-N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5S/c1-29-15-7-3-13(4-8-15)24-21(26)17-11-20(19(23)12-18(17)22)31(27,28)25-14-5-9-16(30-2)10-6-14/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOMGXFDBIYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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